2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol
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Overview
Description
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is a complex organic compound characterized by its unique molecular structure, which includes a decane backbone linked to diphenol groups through azanediylmethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol typically involves the reaction of decane-1,10-diamine with 2-hydroxybenzaldehyde under reflux conditions in an ethanol solution. The reaction mixture is refluxed for several hours, followed by cooling to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The azanediylmethylene bridges facilitate binding to metal ions, making it an effective ligand in coordination complexes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Propane-1,3-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Butane-1,4-diylbis(azanediylmethylene)]diphenol
Uniqueness
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is unique due to its longer decane backbone, which provides greater flexibility and potential for forming extended coordination networks. This structural feature distinguishes it from similar compounds with shorter alkane backbones .
Properties
CAS No. |
92633-22-2 |
---|---|
Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-[[10-[(2-hydroxyphenyl)methylamino]decylamino]methyl]phenol |
InChI |
InChI=1S/C24H36N2O2/c27-23-15-9-7-13-21(23)19-25-17-11-5-3-1-2-4-6-12-18-26-20-22-14-8-10-16-24(22)28/h7-10,13-16,25-28H,1-6,11-12,17-20H2 |
InChI Key |
NVPDRESVIUDSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCCCCCCCNCC2=CC=CC=C2O)O |
Origin of Product |
United States |
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